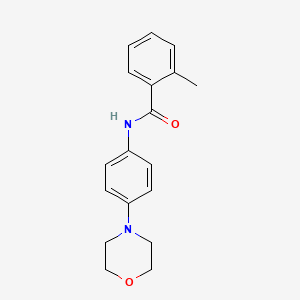

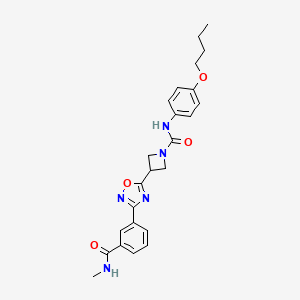

2-methyl-N-(4-morpholinophenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

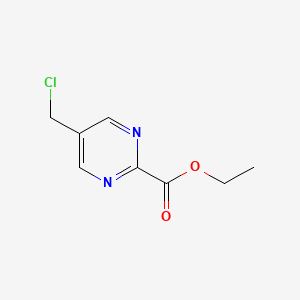

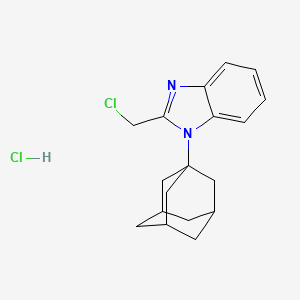

2-methyl-N-(4-morpholinophenyl)benzamide is a chemical compound with the molecular formula C18H20N2O2 . It is used in scientific research and finds applications in various fields like medicinal chemistry and drug development.

Synthesis Analysis

The synthesis of benzamides, including this compound, can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the reaction of ortho-toluylchloride and 2-amino-4-picoline .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction . The molecule is non-planar with the benzene and pyridine rings being inclined to one another .Aplicaciones Científicas De Investigación

Anticonvulsant Activity

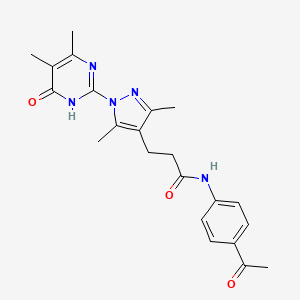

A series of novel enaminones, synthesized from cyclic beta-dicarbonyl precursors condensed with morpholine and other amines, showed potent anticonvulsant activity with a remarkable lack of neurotoxicity. The compounds were tested in various anticonvulsant models, demonstrating protection against seizures with a high protective index, indicating their potential application in the treatment of epilepsy and related neurological disorders (Edafiogho et al., 1992).

Antagonistic Role Against Neoplastic Development

A novel series of 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives were synthesized and evaluated for anti-proliferative activity against various types of neoplastic cells. Compounds with specific substituents showed significant anti-mitogenic activity and the ability to inhibit cancer progression through cell cycle arrest and apoptosis, highlighting their potential in cancer therapy (Al‐Ghorbani et al., 2017).

Photoinitiators for Ultraviolet-Curable Coatings

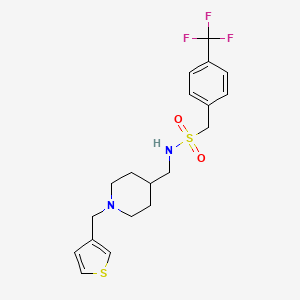

Copolymers bearing side-chain thioxanthone and α-aminoacetophenone moieties, including morpholine derivatives, were synthesized and characterized as photoinitiators for UV-curable pigmented coatings. These copolymeric systems displayed synergistic effects of activity and were discussed in terms of structural requirements and photochemical mechanistic aspects, indicating their utility in advanced material applications (Angiolini et al., 1997).

Gastroprokinetic Activity

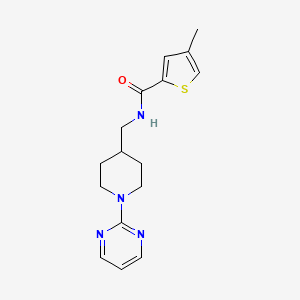

A series of 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide derivatives were synthesized and examined for gastroprokinetic activity. Although the activity was generally reduced compared to 2-morpholinyl benzamides with a 2-alkoxy group, several compounds showed potent activity, comparable to the standard agent metoclopramide, suggesting their potential use in gastrointestinal disorders (Kato et al., 1995).

Corrosion Inhibition

N-[(4-chlorophenyl)(morpholin-4-yl)methyl]benzamide demonstrated significant inhibitory effects on mild steel corrosion in sulphuric acid medium, with inhibition efficiency greater than 90% at 0.01 M concentration. The study suggested the spontaneous adsorption of the molecule on the mild steel surface, providing a protective film against acid attack and highlighting its potential as a corrosion inhibitor (Anwar Sathiq M & Jamal Abdul Nasser A, 2021).

Mecanismo De Acción

Target of Action

The primary target of 2-methyl-N-(4-morpholinophenyl)benzamide is protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

This compound exerts its action by inhibiting protein kinases . The compound’s interaction with its targets leads to the suppression of these enzymes, thereby controlling cellular processes such as growth and metabolism .

Biochemical Pathways

The inhibition of protein kinases affects various biochemical pathways. These pathways are crucial for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The compound’s action on these pathways can lead to significant changes in cellular functions.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the control of cell growth and metabolism. By inhibiting protein kinases, the compound can potentially regulate cell growth, differentiation, and migration .

Propiedades

IUPAC Name |

2-methyl-N-(4-morpholin-4-ylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-14-4-2-3-5-17(14)18(21)19-15-6-8-16(9-7-15)20-10-12-22-13-11-20/h2-9H,10-13H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZVIJFRWFWMSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2357730.png)

![(4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate](/img/structure/B2357731.png)

![3-Chloro-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-methoxybenzoic acid](/img/structure/B2357750.png)